Sodium hexafluoroantimonate

Übersicht

Beschreibung

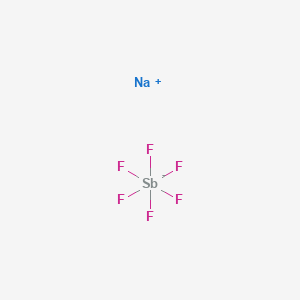

Sodium hexafluoroantimonate is a chemical compound of antimony . Antimony is a metallic element with the chemical symbol Sb and atomic number 51 . Small amounts of antimony are found in the earth’s crust .

Synthesis Analysis

Series of hydrophobic hexafluoroantimonate [C n eim][SbF 6] (n = 4, 5, 6) were synthesized and characterized by 1 H NMR and ESI-MS . It is obvious that the reactive hydrogen is replaced with ethyl group on N-3 position of imidazole cation, and it could have an effect on the corresponding physicochemical properties .

Molecular Structure Analysis

The molecular formula of Sodium hexafluoroantimonate is F6NaSb . The average mass is 258.740 Da and the monoisotopic mass is 257.884003 Da .

Chemical Reactions Analysis

The ratio of [C n eim][Br] (n = 4, 5, 6) and sodium hexafluoroantimonate is 1:1.2, which is dissolved in acetone and stirred by magnetic force for 72 h . After the reaction, the solid product sodium bromide and excess sodium hexafluoroantimonate are removed by suction filtration .

Physical And Chemical Properties Analysis

The density, surface tension, refractive index, and conductivity of the hydrophobic ILs [C n eim][SbF 6] (n = 4, 5, 6) were measured in the temperature range of (293.15 to 343.15) ± 0.05 K with an interval of 5 K . The volume properties and surface properties were calculated . According to Kabo’s method, the vaporization enthalpy was also calculated, and the polarities were predicted .

Wissenschaftliche Forschungsanwendungen

Synthesis of Inorganic Compounds

Sodium hexafluoroantimonate is used in the synthesis of various inorganic compounds. It acts as a source of antimony in reactions, particularly in the formation of antimony-based materials. For example, it can react with alkali metals to form antimonides, which are useful in semiconductor applications .

Catalysis

Due to its ionic nature, NaSbF₆ can serve as a catalyst in organic synthesis reactions. Its ability to stabilize transition states and intermediates makes it valuable in speeding up reactions that form carbon-heteroatom bonds .

Electrochemistry

In electrochemistry, NaSbF₆ is used as an electrolyte component in batteries and supercapacitors. Its high ionic conductivity and thermal stability contribute to the efficiency and durability of these energy storage devices .

Ionic Liquids

Sodium hexafluoroantimonate forms the basis for creating hydrophobic ionic liquids. These are used in a variety of applications, including as solvents for chemical reactions, in separation processes, and in electrochemical devices due to their low volatility and high thermal stability .

Optical Materials

The compound’s ability to form colorless crystals with specific refractive indices makes it suitable for use in optical materials. It can be used in the manufacturing of lenses and prisms for lasers and other high-precision optical instruments .

Nuclear Medicine

NaSbF₆ has potential applications in nuclear medicine. It can be used in the preparation of radiopharmaceuticals, where it may help in the diagnosis and treatment of various diseases .

Safety and Hazards

Sodium hexafluoroantimonate is harmful if swallowed, in contact with skin or if inhaled . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Sodium hexafluoroantimonate is a chemical compound of antimony . The primary target of this compound is the myocardium, as suggested by inhalation data . It is also known to interact with enzymes involved in glycogenolysis and gluconeogenesis pathways .

Mode of Action

The exact mode of action of sodium hexafluoroantimonate remains unclear . It is suggested that it may interfere with the enzymes of the glycogenolysis and gluconeogenesis pathways, affecting circulating glucose levels . It also has the ability to conjugate with reduced glutathione, a wide number of exogenous and endogenous hydrophobic electrophiles .

Biochemical Pathways

This interaction can potentially alter glucose metabolism within the body .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

It is suggested that the compound may affect circulating glucose levels by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium hexafluoroantimonate. For instance, the compound undergoes slow partial hydrolysis in aqueous solutions , which could potentially affect its stability and efficacy

Eigenschaften

IUPAC Name |

sodium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Na.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLMYZVMEYYVBS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NaSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.740 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium hexafluoroantimonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium hexafluoroantimonate | |

CAS RN |

16925-25-0 | |

| Record name | Antimonate(1-), hexafluoro-, sodium (1:1), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16925-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HEXAFLUOROANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JW6105AEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the solubility behavior of Sodium hexafluoroantimonate and what factors influence it?

A1: The solubility of Sodium hexafluoroantimonate was determined at 308 K using the equilibrium method []. Research shows that the concentration of Sodium Fluorine and Hydrogen Fluorine influences its solubility [].

Q2: How does Sodium hexafluoroantimonate behave under gamma irradiation, and what radicals are formed?

A2: When exposed to gamma radiation, Sodium hexafluoroantimonate forms a radical with an electron spin resonance (ESR) spectrum suggesting a species of the form O-SbXα, rather than previously proposed structures like SbF5- or SbF62- []. This finding challenges earlier assumptions and contributes to a better understanding of radical formation in this compound.

Q3: Can Sodium hexafluoroantimonate be used as a catalyst in polymerization reactions?

A3: Yes, Sodium hexafluoroantimonate serves as a co-initiator in cationic polymerization. For instance, a novel bifunctional allyl tetrahydrothiophenium hexafluoroantimonate salt was synthesized and demonstrated initiation capability in the cationic polymerization of cyclohexene oxide and butyl vinyl ether when combined with a photochemical free radical source []. This highlights the potential of Sodium hexafluoroantimonate derivatives in controlled polymerization processes.

Q4: Does Sodium hexafluoroantimonate have applications in glass manufacturing?

A4: Sodium hexafluoroantimonate is used as a component in glass clarifying agents []. Research indicates its inclusion in a mixture with other compounds enhances bubble removal during glass production, resulting in improved transparency and strength of the final product [].

Q5: How does Sodium hexafluoroantimonate interact with solid materials containing specific ions?

A5: Interestingly, cationic radon in 1,1,2-trichlorotrifluoroethane, when interacting with solid materials like Nafion resins and potassium hexafluorophosphate, demonstrates the ability to displace hydrogen, sodium, and potassium ions []. This ion-exchange capability of radon, facilitated by the presence of Sodium hexafluoroantimonate, provides valuable insight into its chemical behavior and potential applications in separation techniques.

Q6: Are there alternative compounds to Sodium hexafluoroantimonate in specific applications?

A6: Indeed, alternatives to Sodium hexafluoroantimonate exist. For instance, in photoelectrochemical etching of silicon, researchers have explored other fluoride-containing salts like tetrabutylammonium tetrafluoroborate, tetrabutylammonium hexafluorophosphate, tetrabutylammonium trifluoromethylsulfonyl, potassium hexafluoroarsenate as potential substitutes []. This exploration of alternative compounds aims to improve process efficiency and address potential limitations associated with using Sodium hexafluoroantimonate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)

![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)

![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)